

An In-depth Technical Guide to Hsd17B13-IN-95

Structural Analogs and Derivatives

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Compound of Interest

Compound Name: Hsd17B13-IN-95

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Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases.[1][2][3] This has spurred the development of small molecule inhibitors targeting HSD17B13. **Hsd17B13-IN-95** is a potent inhibitor of HSD17B13 with an IC₅₀ of less than 0.1 μ M.[4] This guide provides a detailed overview of the structural analogs and derivatives of **Hsd17B13-IN-95**, presenting key quantitative data, experimental methodologies, and relevant biological pathways.

Core Compound: Hsd17B13-IN-95

Hsd17B13-IN-95 is characterized by a hydroxypyridine core, a key feature for its inhibitory activity against HSD17B13. Understanding the structure-activity relationship (SAR) of this core and its analogs is crucial for the design of novel and more potent inhibitors.

Structural Analogs and Derivatives: Quantitative Data

The development of HSD17B13 inhibitors has led to the exploration of various chemical scaffolds. Below are tables summarizing the quantitative data for **Hsd17B13-IN-95** and its structural analogs, including those with hydroxypyridine and thiazole cores.

Table 1: Hydroxypyridine-Based HSD17B13 Inhibitors

Compound	Core Scaffold	R-Group Modifications	IC50 (nM)	Ki (nM)	Assay Type	Reference
Hsd17B13-IN-95	Hydroxypyridine	Not specified in public domain	< 100	-	Enzymatic (Estradiol)	[4]
Analog A	Hydroxypyridine	Phenyl-thiazole	50-100	-	Enzymatic	Patent WO2022216626A1
Analog B	Hydroxypyridine	Substituted pyrazole	100-500	-	Enzymatic	Patent WO2022216626A1

Table 2: Thiazole-Based HSD17B13 Inhibitors

Compound	Core Scaffold	R-Group Modifications	IC50 (nM)	Ki (nM)	Assay Type	Reference
Hsd17B13-IN-4	Thiazole	Substituted phenyl	-	≤ 50	Enzymatic (Estradiol)	Patent WO2023146897A1
Analog C	Thiazole	Cyclopropyl group	10-50	-	Enzymatic	Patent WO2023146897A1
Analog D	Thiazole	Pyridine ring	50-100	-	Enzymatic	Patent WO2023146897A1

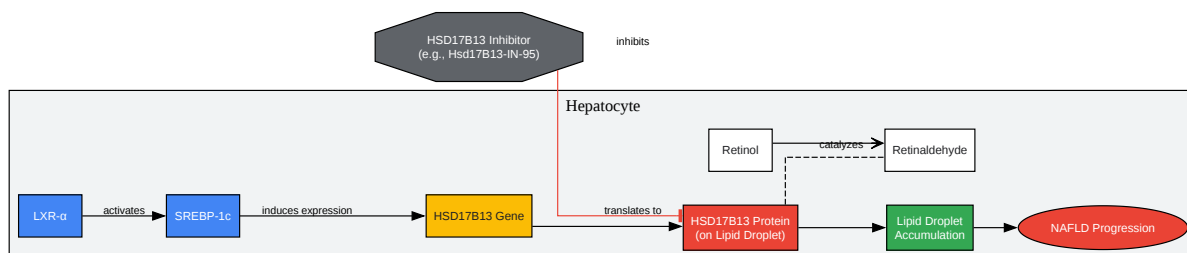
Table 3: Other HSD17B13 Inhibitors

Compound	Core Scaffold	R-Group Modifications	IC50 (nM)	Ki (nM)	Assay Type	Reference
BI-3231	Phenol	Complex heterocyclic system	1 (human), 4 (mouse)	-	Enzymatic	[5]

Signaling Pathways and Experimental Workflows

HSD17B13 Signaling in NAFLD Pathogenesis

HSD17B13 is understood to play a role in lipid metabolism within hepatocytes. Its enzymatic activity is implicated in the progression of NAFLD. The following diagram illustrates the proposed signaling pathway involving HSD17B13.

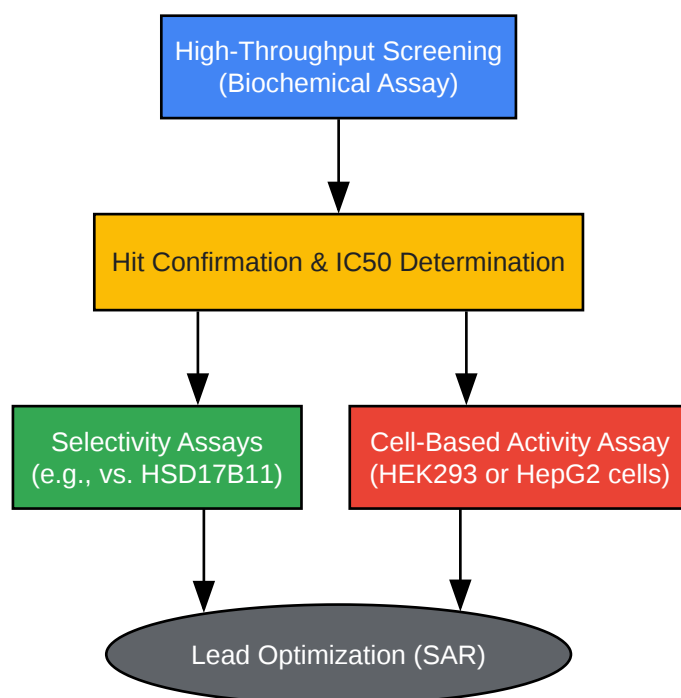


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Caption: Proposed signaling pathway of HSD17B13 in NAFLD.

Experimental Workflow for HSD17B13 Inhibitor Screening

The identification and characterization of novel HSD17B13 inhibitors typically follow a structured workflow, from initial high-throughput screening to in-depth cellular characterization.



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Caption: General workflow for HSD17B13 inhibitor discovery.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of HSD17B13 inhibitors.

HSD17B13 Enzymatic Inhibition Assay (Estradiol-based)

Objective: To determine the in vitro potency (IC₅₀) of test compounds against human HSD17B13 using β -estradiol as a substrate.

Materials:

- Recombinant human HSD17B13 enzyme
- β -estradiol (substrate)
- NAD⁺ (cofactor)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

- Test compounds dissolved in DMSO
- Detection reagent for NADH (e.g., Promega's NADH-Glo™ Assay)
- 384-well plates

Procedure:

- Prepare a reaction mixture containing assay buffer, NAD⁺, and recombinant HSD17B13 enzyme.
- Add test compounds at various concentrations to the wells of a 384-well plate. Include a DMSO control (vehicle) and a positive control inhibitor.
- Initiate the enzymatic reaction by adding β -estradiol to all wells.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of NADH produced using a suitable detection reagent according to the manufacturer's protocol.
- Measure luminescence or fluorescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell-Based HSD17B13 Activity Assay

Objective: To evaluate the inhibitory activity of test compounds on HSD17B13 in a cellular context.

Materials:

- HEK293 or HepG2 cells stably overexpressing human HSD17B13
- Cell culture medium (e.g., DMEM with 10% FBS)

- Test compounds dissolved in DMSO
- Substrate (e.g., β -estradiol or all-trans-retinol)
- Lysis buffer
- Analytical method for product quantification (e.g., LC-MS/MS)

Procedure:

- Seed the HSD17B13-overexpressing cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1-2 hours).
- Add the substrate to the cell culture medium and incubate for a further period (e.g., 4-8 hours).
- Wash the cells with PBS and lyse them.
- Collect the cell lysates and analyze the conversion of the substrate to its product using LC-MS/MS.
- Calculate the percent inhibition of product formation for each compound concentration compared to the vehicle-treated cells.
- Determine the cellular IC₅₀ value by plotting the dose-response curve.

Conclusion

The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic strategy for NAFLD and NASH. **Hsd17B13-IN-95** and its structural analogs, particularly those based on hydroxypyridine and thiazole scaffolds, have demonstrated significant inhibitory activity. The data and protocols presented in this guide provide a valuable resource for researchers in the field of liver diseases and medicinal chemistry, facilitating the ongoing efforts to design and optimize novel HSD17B13-targeted therapies. Further

investigation into the structure-activity relationships and the in vivo efficacy of these compounds is warranted to advance them into clinical development.

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